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Cat. No.: B084987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

N,N'-bis(dialkylaminophenyl)thioureas, with a primary focus on the well-characterized ortho-

substituted derivatives, namely N,N′-bis[2-(dimethylamino)phenyl]thiourea (Compound 1) and

N,N′-bis[2-(diethylamino)phenyl]thiourea (Compound 2). A thorough literature search did not

yield significant crystallographic data for the meta- and para-substituted isomers, suggesting a

more limited research focus on these variants. This document summarizes key crystallographic

data, details experimental protocols for synthesis and analysis, and presents a generalized

workflow for these processes.

Introduction
N,N'-disubstituted thioureas are a versatile class of organic compounds with applications

ranging from organocatalysis to the development of chemosensors.[1] The presence of both

hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and dialkylamino groups)

allows for the formation of intricate intra- and intermolecular hydrogen bonding networks, which

significantly influence their solid-state structures and properties. The dialkylaminophenyl

substituents, in particular, introduce additional functionalities that can modulate the electronic

and steric properties of the thiourea core. Understanding the precise three-dimensional
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arrangement of these molecules through single-crystal X-ray diffraction is crucial for structure-

property relationship studies and rational drug design.

The crystal structures of N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-

(diethylamino)phenyl]thiourea reveal significant intramolecular hydrogen bonding between one

of the thiourea N-H protons and the nitrogen atom of the ortho-dialkylamino group.[1][2] This

interaction plays a crucial role in stabilizing the molecular conformation.

Crystallographic Data
The crystallographic data for N,N′-bis[2-(dimethylamino)phenyl]thiourea (1) and N,N′-bis[2-

(diethylamino)phenyl]thiourea (2) have been determined by single-crystal X-ray diffraction. A

summary of the key parameters is presented in the tables below for comparative analysis.

Table 1: Crystal Data and Structure Refinement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/367048816_Synthesis_characterization_and_crystal_structures_of_NN'-bis-2-di-alkyl-amino-phen-ylthio-ureas
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819444/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
N,N′-bis[2-
(dimethylamino)phenyl]thi
ourea (1)

N,N′-bis[2-
(diethylamino)phenyl]thiou
rea (2)

Chemical Formula C₁₇H₂₂N₄S C₂₁H₃₀N₄S

Formula Weight 314.44 370.55

Crystal System Triclinic Triclinic

Space Group P-1 P-1

a (Å) 7.6486 (1) 8.8535 (2)

b (Å) 10.8964 (2) 10.4503 (2)

c (Å) 10.9266 (2) 12.3846 (3)

α (°) 78.086 (1) 99.438 (1)

β (°) 70.863 (1) 109.116 (1)

γ (°) 81.135 (1) 96.221 (1)

Volume (Å³) 838.10 (3) 1045.39 (4)

Z 2 2

Temperature (K) 173 173

Radiation Mo Kα (λ = 0.71073 Å) Mo Kα (λ = 0.71073 Å)

R-factor (R1) 0.034 0.038

wR2 (all data) 0.089 0.101

Data sourced from Lee, K. (2023).[3]

Table 2: Selected Bond Lengths (Å)
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Bond
N,N′-bis[2-
(dimethylamino)phenyl]thi
ourea (1)

N,N′-bis[2-
(diethylamino)phenyl]thiou
rea (2)

C1-S1 1.6879 (11) 1.6921 (11)

C1-N1 1.3621 (15) 1.3652 (14)

C1-N2 1.3396 (14) 1.3415 (14)

Data sourced from Lee, K. (2023).[1][2]

Table 3: Selected Bond Angles (°)

Angle
N,N′-bis[2-
(dimethylamino)phenyl]thi
ourea (1)

N,N′-bis[2-
(diethylamino)phenyl]thiou
rea (2)

N1-C1-N2 118.0 (1) 117.8 (1)

N1-C1-S1 120.5 (1) 120.3 (1)

N2-C1-S1 121.5 (1) 121.9 (1)

The sum of the bond angles around the central carbon atom (C1) is 360.0° for both structures,

confirming a trigonal planar geometry.[1]

Experimental Protocols
The following sections detail the generalized procedures for the synthesis and single-crystal X-

ray diffraction analysis of N,N'-bis(2-dialkylaminophenyl)thioureas.

Synthesis
The synthesis of N,N′-bis(2-dialkylaminophenyl)thioureas is typically achieved through the

reaction of a thiocarbonylating agent with the corresponding 2-amino-N,N-dialkylaniline.[2]

Materials:

1,1′-Thiocarbonyldiimidazole (TCDI)
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2-Amino-N,N-dimethylaniline or 2-Amino-N,N-diethylaniline

Dichloromethane (CH₂Cl₂)

Deionized water

Sodium sulfate (Na₂SO₄)

Procedure:

A solution of 2-amino-N,N-dialkylaniline (2 equivalents) in dichloromethane is added to a

stirred solution of 1,1′-thiocarbonyldiimidazole (1 equivalent) in dichloromethane.[2]

The resulting mixture is heated, for instance, at 323 K, and stirred overnight.[2]

After cooling to room temperature, the reaction mixture is diluted with dichloromethane and

washed multiple times with deionized water.[2]

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[2]

The solvent is removed under reduced pressure to yield the crude product.[2]

Single crystals suitable for X-ray diffraction can be obtained by techniques such as slow

evaporation of a saturated solution or vapor diffusion. For example, single crystals of N,N′-

bis[2-(dimethylamino)phenyl]thiourea have been grown by the slow diffusion of pentane

vapor into a tetrahydrofuran (THF) solution of the compound.[3]

Single-Crystal X-ray Diffraction Analysis
Instrumentation:

A single-crystal X-ray diffractometer equipped with a CCD area detector and a graphite-

monochromated Mo Kα radiation source is commonly used.

Procedure:

A suitable single crystal of the compound is selected and mounted on the diffractometer.
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The crystal is maintained at a low temperature (e.g., 173 K) during data collection to

minimize thermal vibrations.

The unit cell parameters are determined and refined from a set of reflections.

Intensity data are collected over a range of 2θ angles.

The collected data are processed, which includes corrections for Lorentz and polarization

effects, and an absorption correction is applied.[3]

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².[3]

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in the

difference Fourier map and refined isotropically or placed in calculated positions and refined

using a riding model.

Workflow and Logical Relationships
The general workflow for the synthesis and structural characterization of N,N'-

bis(dialkylaminophenyl)thioureas can be visualized as a sequential process, from starting

materials to the final elucidated crystal structure.
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Caption: Experimental workflow for synthesis and crystal structure analysis.
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Biological Activity and Signaling Pathways
While thiourea derivatives have been investigated for a wide range of biological activities, the

reviewed literature on N,N'-bis(dialkylaminophenyl)thioureas primarily focuses on their

synthesis, chemical properties, and structural characterization.[1][2] There is currently a lack of

specific information detailing their involvement in defined biological signaling pathways. Further

research would be required to explore the potential interactions of these compounds with

biological targets and their effects on cellular signaling.

Conclusion
This technical guide has provided a detailed summary of the crystal structure analysis of N,N'-

bis(2-dialkylaminophenyl)thioureas. The availability of high-quality crystallographic data for the

dimethylamino and diethylamino derivatives offers valuable insights into the conformational

preferences and non-covalent interactions that govern their solid-state assembly. The provided

experimental protocols serve as a practical resource for researchers working on the synthesis

and characterization of these and related compounds. The absence of structural information on

the 3- and 4-isomers, as well as data on their roles in signaling pathways, highlights potential

areas for future investigation in this fascinating class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b084987#crystal-structure-analysis-of-n-
n-bis-dialkylaminophenyl-thioureas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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